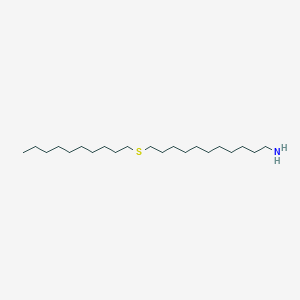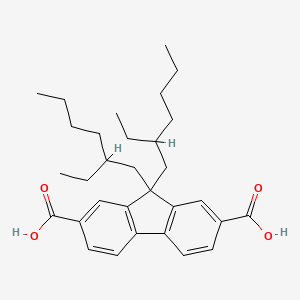
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid is an organic compound with a complex structure. It is part of the fluorene family, which is known for its applications in organic electronics and photonics. This compound is characterized by its two ethylhexyl groups attached to the fluorene core, which enhances its solubility and processability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes alkylation to introduce the ethylhexyl groups.
Oxidation: The alkylated fluorene is then oxidized to introduce carboxylic acid groups at the 2 and 7 positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of diacids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential in drug delivery systems due to its solubility and stability.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets. The ethylhexyl groups enhance its solubility, allowing it to interact more effectively with biological membranes or electronic materials. The carboxylic acid groups can form hydrogen bonds, facilitating interactions with other molecules and enhancing its reactivity.
Comparación Con Compuestos Similares
- 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid
- Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]
Comparison:
- Uniqueness: 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and solubility properties compared to its analogs.
- Applications: While similar compounds are also used in organic electronics and materials science, the presence of carboxylic acid groups in this compound makes it particularly suitable for applications requiring strong hydrogen bonding or specific reactivity .
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and wide range of applications
Propiedades
Número CAS |
367524-08-1 |
|---|---|
Fórmula molecular |
C31H42O4 |
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
9,9-bis(2-ethylhexyl)fluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C31H42O4/c1-5-9-11-21(7-3)19-31(20-22(8-4)12-10-6-2)27-17-23(29(32)33)13-15-25(27)26-16-14-24(30(34)35)18-28(26)31/h13-18,21-22H,5-12,19-20H2,1-4H3,(H,32,33)(H,34,35) |
Clave InChI |
KTIZFSJVNPPBFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
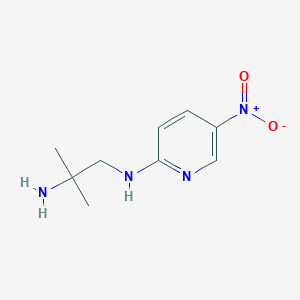
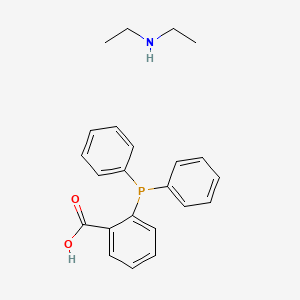
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
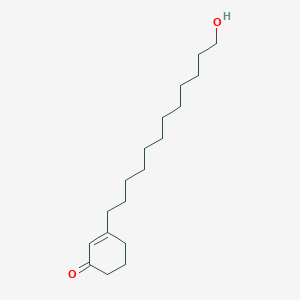
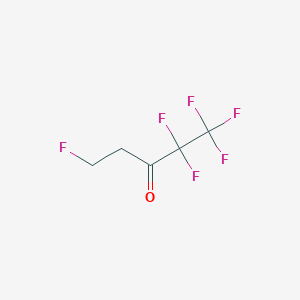
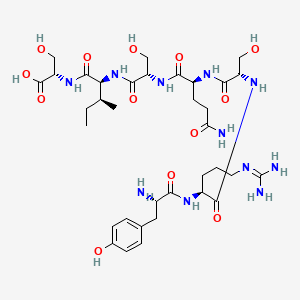
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
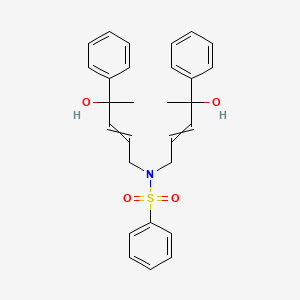
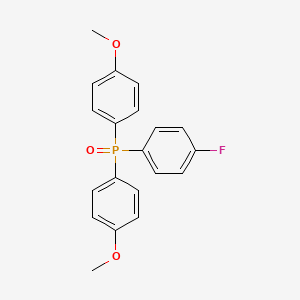
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
